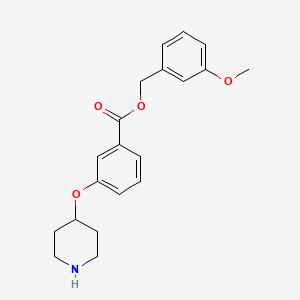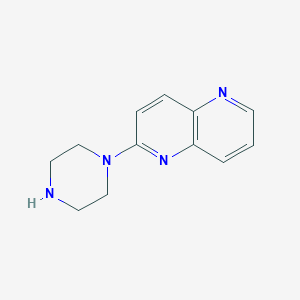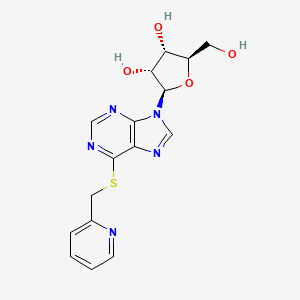
6-(2-Pyridylmethylthio)-9-beta-D-ribofuranosyl-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Pyridylmethylthio)-9-beta-D-ribofuranosyl-9H-purine is a compound known for its significant antiviral properties. It is widely employed in addressing viral infections, including hepatitis B and C. The compound’s mechanism of action involves the targeted inhibition of viral RNA synthesis, thereby impeding the replication process and preventing further dissemination of the virus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Pyridylmethylthio)-9-beta-D-ribofuranosyl-9H-purine typically involves the coupling of a pyridylmethylthio group with a ribofuranosyl-purine moiety. The reaction conditions often require the use of specific catalysts and solvents to facilitate the coupling process. For instance, Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, can be employed for this purpose .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes to accommodate larger quantities. This often requires optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade solvents and catalysts. The goal is to achieve high yield and purity while maintaining cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Pyridylmethylthio)-9-beta-D-ribofuranosyl-9H-purine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
6-(2-Pyridylmethylthio)-9-beta-D-ribofuranosyl-9H-purine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies related to viral replication and inhibition, providing insights into the mechanisms of viral infections.
Medicine: Its antiviral properties make it a potential candidate for the development of antiviral drugs, particularly for treating hepatitis B and C.
Industry: The compound’s unique chemical properties make it useful in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 6-(2-Pyridylmethylthio)-9-beta-D-ribofuranosyl-9H-purine involves the targeted inhibition of viral RNA synthesis. This is achieved by binding to specific molecular targets within the viral replication machinery, thereby preventing the virus from replicating and spreading. The compound’s molecular targets and pathways involved in this process are still under investigation, but it is believed to interfere with key enzymes and proteins essential for viral replication.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-(2-Pyridylmethylthio)-9-beta-D-ribofuranosyl-9H-purine include other nucleoside analogs and antiviral agents, such as:
Acyclovir: Used to treat herpes simplex virus infections.
Ribavirin: Used to treat respiratory syncytial virus and hepatitis C.
Lamivudine: Used to treat hepatitis B and HIV.
Uniqueness
What sets this compound apart from these similar compounds is its specific mechanism of action and its efficacy against a broader range of viral infections. Additionally, its unique chemical structure allows for targeted inhibition of viral RNA synthesis, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C16H17N5O4S |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H17N5O4S/c22-5-10-12(23)13(24)16(25-10)21-8-20-11-14(21)18-7-19-15(11)26-6-9-3-1-2-4-17-9/h1-4,7-8,10,12-13,16,22-24H,5-6H2/t10-,12-,13-,16-/m1/s1 |
Clave InChI |
MYLPTWRLZBDWTN-XNIJJKJLSA-N |
SMILES isomérico |
C1=CC=NC(=C1)CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canónico |
C1=CC=NC(=C1)CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate](/img/structure/B13863498.png)

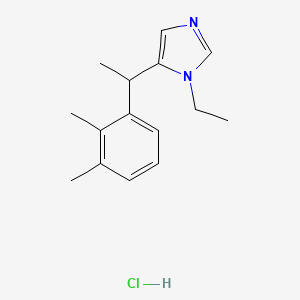
![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B13863521.png)
![N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide](/img/structure/B13863529.png)
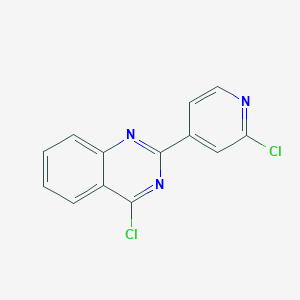

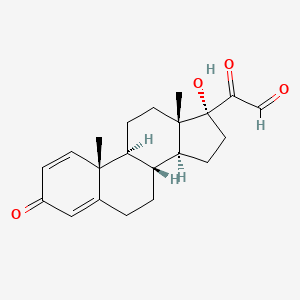
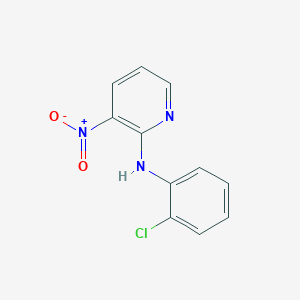
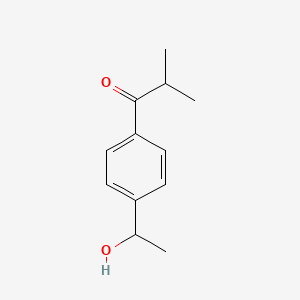
![(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol](/img/structure/B13863578.png)

